molecular formula C20H25N5O2Si B587936 2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one CAS No. 701278-07-1

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one

Cat. No.: B587936
CAS No.: 701278-07-1
M. Wt: 395.538
InChI Key: UFYJQSNORIUZKS-JYJNAYRXSA-N
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Description

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one, also known as this compound, is a useful research compound. Its molecular formula is C20H25N5O2Si and its molecular weight is 395.538. The purity is usually 95%.
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Biological Activity

2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one, commonly referred to as a derivative of purine, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is structurally related to nucleoside analogs and has been studied for its antiviral properties, specifically in the treatment of viral infections such as hepatitis B.

  • Molecular Formula : C28H35N5O5Si
  • Molecular Weight : 581.76 g/mol
  • CAS Number : 1032066-96-8

The biological activity of this compound is primarily attributed to its ability to inhibit viral replication. It acts as a nucleoside analog that interferes with the viral DNA synthesis process. By mimicking the natural substrates of viral polymerases, it effectively halts the replication cycle of viruses.

Antiviral Activity

The compound has shown significant antiviral activity against hepatitis B virus (HBV). In vitro studies have demonstrated its effectiveness in inhibiting HBV replication with low cytotoxicity. The mechanism involves competitive inhibition of the viral polymerase, leading to a decrease in viral load.

Cytotoxicity and Selectivity

In various studies, including those involving human cell lines, the compound exhibited selective cytotoxicity towards infected cells while sparing healthy cells. This selectivity is crucial for reducing side effects commonly associated with antiviral therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiviralSignificant inhibition of HBV replication
CytotoxicityLow cytotoxicity in non-infected cells
SelectivityHigher efficacy against infected cells

Case Study: Hepatitis B Virus Inhibition

A notable study evaluated the compound's efficacy against HBV in a controlled environment. The results indicated an IC50 value significantly lower than that of existing treatments like Entecavir, suggesting a promising alternative therapy.

  • In Vitro Testing : The compound was tested on HBV-infected HepG2 cells.
    • Results : The compound reduced HBV DNA levels by over 90% at concentrations that did not affect cell viability.
    • Mechanism : The inhibition was attributed to competitive binding to the viral polymerase.
  • In Vivo Testing : Animal models were used to assess the therapeutic potential.
    • Findings : Treated animals showed a marked decrease in serum HBV levels and improved liver function markers compared to controls.

Discussion

The biological activity of this compound demonstrates its potential as a therapeutic agent against viral infections. Its mechanism as a nucleoside analog allows it to effectively inhibit viral replication while maintaining low toxicity levels.

Properties

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2Si/c1-12-14(10-26)16(28(2,3)13-7-5-4-6-8-13)9-15(12)25-11-22-17-18(25)23-20(21)24-19(17)27/h4-8,11,14-16,26H,1,9-10H2,2-3H3,(H3,21,23,24,27)/t14-,15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYJQSNORIUZKS-JYJNAYRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659605
Record name 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701278-07-1
Record name 2-Amino-9-[(1S,3R,4S)-4-[dimethyl(phenyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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